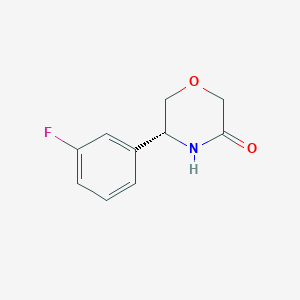
N-benzyl-4-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-phenylbutan-1-amine is an organic compound that features a benzyl group attached to a 4-phenyl-butyl amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-phenylbutan-1-amine typically involves the reaction of benzyl chloride with 4-phenyl-1-butanamine under basic conditions. The reaction is usually carried out in the presence of a solvent like tetrahydrofuran (THF) and a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalysts such as zinc chloride or aluminum trichloride may be employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N-benzyl-4-phenylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Benzylamine: A simpler analog with a benzyl group attached to an amine.
Phenethylamine: Contains a phenyl group attached to an ethylamine chain.
4-Phenylbutylamine: Similar structure but lacks the benzyl group.
Uniqueness: N-benzyl-4-phenylbutan-1-amine is unique due to the presence of both benzyl and 4-phenyl-butyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H21N |
|---|---|
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
N-benzyl-4-phenylbutan-1-amine |
InChI |
InChI=1S/C17H21N/c1-3-9-16(10-4-1)11-7-8-14-18-15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18H,7-8,11,14-15H2 |
Clé InChI |
ZKASGFDVSKEYOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)



![(S)-2-[2-(4-Methoxy-phenyl)-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8323426.png)


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carbaldehyde](/img/structure/B8323441.png)


![1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazol-4-amine](/img/structure/B8323466.png)


